Isopropyl-N-acetyl Homotaurinate is a synthetic compound derived from homotaurine, an amino acid analog known for its neuroprotective and therapeutic properties. This compound is categorized under sulfonic acid derivatives and is of particular interest in the fields of medicinal chemistry and pharmacology due to its potential applications in treating neurological disorders.
Homotaurine, the precursor of Isopropyl-N-acetyl Homotaurinate, is naturally found in various biological systems, particularly in the central nervous system. The synthesis of Isopropyl-N-acetyl Homotaurinate typically involves chemical modifications of homotaurine through acetylation processes using acetic anhydride or other acetylating agents, resulting in enhanced pharmacological properties.
Isopropyl-N-acetyl Homotaurinate falls under the classification of:
The synthesis of Isopropyl-N-acetyl Homotaurinate primarily involves the acetylation of homotaurine. The general procedure includes:
The acetylation process can be summarized as follows:
The yield of Isopropyl-N-acetyl Homotaurinate can vary based on reaction conditions, with reported yields ranging from 70% to 95% depending on the specific protocol employed .
Isopropyl-N-acetyl Homotaurinate has a unique molecular structure characterized by the presence of an isopropyl group attached to the nitrogen atom of the acetylated homotaurine. The structural formula can be represented as follows:
Isopropyl-N-acetyl Homotaurinate can participate in several chemical reactions, including:
The stability and reactivity are influenced by pH and temperature. For instance, at low pH levels, hydrolysis rates increase significantly, while higher temperatures may facilitate faster reaction kinetics .
The mechanism of action for Isopropyl-N-acetyl Homotaurinate involves modulation of neurotransmitter systems within the brain. It is believed to enhance gamma-aminobutyric acid (GABA) activity, providing neuroprotective effects against excitotoxicity.
Research indicates that Isopropyl-N-acetyl Homotaurinate may influence:
Relevant analyses show that Isopropyl-N-acetyl Homotaurinate maintains its integrity under physiological conditions, making it suitable for biological applications .
Isopropyl-N-acetyl Homotaurinate has potential applications in various scientific fields, including:
Systematic Nomenclature: Isopropyl-N-acetyl Homotaurinate is formally designated as isopropyl 2-acetamido-3-(sulfopropyl)carbamate or isopropyl 3-acetamidopropane-1-sulfonate. Its name derives from three core components: (1) the isopropyl ester moiety at C1, (2) the N-acetyl group (–NCOCH₃) on the β-amino position, and (3) the homotaurine backbone (3-aminopropanesulfonic acid). Homotaurine itself is a higher homolog of taurine (2-aminoethanesulfonic acid), distinguished by an additional methylene group (–CH₂–) in its alkyl chain [4] [8].
Molecular Architecture: The compound’s molecular formula is C₈H₁₇NO₅S, with a molar mass of 239.29 g/mol. Key structural features include:
Table 1: Structural and Physicochemical Profile
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₈H₁₇NO₅S | High-resolution MS |
Key Functional Groups | Sulfonate, N-acetyl amide, isopropyl ester | FT-IR (ν 1735 cm⁻¹ ester C=O) |
LogP (Predicted) | -0.82 | Computational modeling |
Hydrogen Bond Acceptors | 5 | Molecular descriptor analysis |
Rotatable Bonds | 6 | Conformational studies |
Spectral Characterization:
Homotaurine Origins: Homotaurine (tramiprosate) was first isolated from marine red algae (Digenea simplex) in the 1960s. Abbott Laboratories patented its synthetic analog homotaurine in 1965 as a GABAergic compound [1] [4]. Early pharmacological studies revealed its ability to cross the blood-brain barrier (BBB) – a rarity for sulfonated molecules – and modulate GABA receptors. This discovery spurred interest in homotaurine derivatives for neurological disorders [4] [7].
Rational Design of Derivatives: The synthesis of Isopropyl-N-acetyl Homotaurinate emerged from three strategic modifications targeting homotaurine’s limitations:
Table 2: Key Developments in Homotaurine Analog Design
Year | Milestone | Significance |
---|---|---|
1965 | Abbott patents homotaurine | First synthetic GABA-mimetic sulfonate |
1980s | Acamprosate (calcium acetylhomotaurinate) developed | FDA-approved for alcohol dependence (2004) |
2010s | ALZ-801 (valine-conjugated homotaurine) enters trials | Enhanced BBB penetration via peptide transporters |
2020s | Ester derivatives (e.g., isopropyl) synthesized | Optimized lipophilicity for CNS delivery |
Synthetic Methodology: Isopropyl-N-acetyl Homotaurinate is synthesized via a two-step approach:
Neuropharmacological Mechanisms:
Organic Chemistry Innovations:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9